![molecular formula C23H20N2O3 B14230924 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one CAS No. 465498-67-3](/img/structure/B14230924.png)
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula C23H20N2O3 and a molecular weight of 372.417 g/mol . This compound is known for its unique structure, which includes a phthalazinone core substituted with bis(4-methoxyphenyl)methyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with bis(4-methoxyphenyl)methyl chloride under specific conditions. One common synthetic route includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one can be compared with other similar compounds, such as:
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound features a similar phthalazinone core but with different substituents, leading to distinct biological activities.
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phthalazinone derivatives.
Propiedades
Número CAS |
465498-67-3 |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[bis(4-methoxyphenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-11-7-15(8-12-17)21(16-9-13-18(28-2)14-10-16)22-19-5-3-4-6-20(19)23(26)25-24-22/h3-14,21H,1-2H3,(H,25,26) |
Clave InChI |
RRYPJYYQDCSDAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=NNC(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
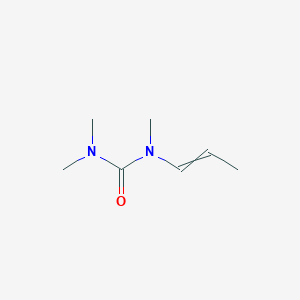
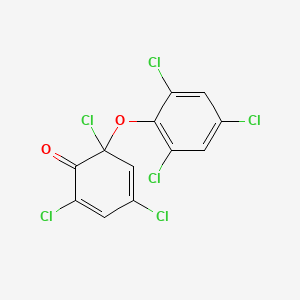
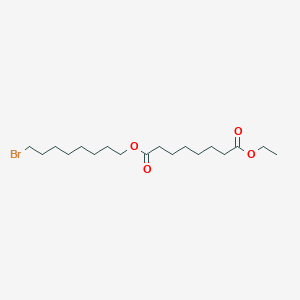
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)

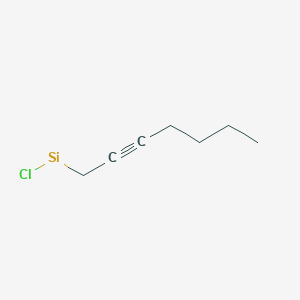
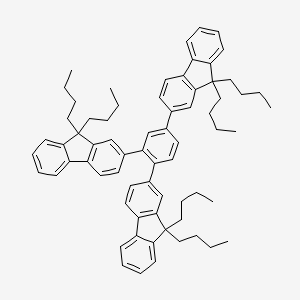
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)


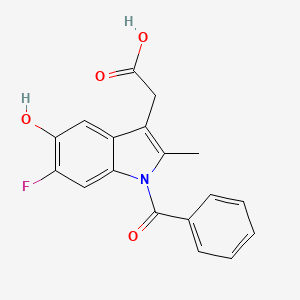
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
